Compound Description: This compound is a derivative of phenylacetamide that displays anti-inflammatory activity. It was synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. In vitro studies showed that it exhibits superior anti-inflammatory activity compared to ibuprofen [].
Compound Description: BAY-1797 is a potent and selective P2X4 antagonist. It represents a class of P2X4 inhibitors discovered through high-throughput screening efforts. This compound exhibits anti-inflammatory and anti-nociceptive effects in a mouse CFA inflammatory pain model [].
N-(4-Methoxyphenyl)acetamide
Compound Description: This compound serves as a precursor for the synthesis of aromatic dithiocarbamic acid derivatives with antifungal and antibacterial properties [].
N-Phenylacetamide
Compound Description: Similar to N-(4-methoxyphenyl)acetamide, N-phenylacetamide acts as a starting material for synthesizing aromatic dithiocarbamic acid derivatives that exhibit antifungal and antibacterial activities [].
N-(4-Nitrophenyl)-2-phenylacetamide
Compound Description: This particular compound was used as a model substrate to study alkylation reactions with benzyl chloride under different conditions and in the presence of various catalysts [].
N-(4-Chlorophenyl)-2-phenylacetamide
Compound Description: Similar to N-(4-nitrophenyl)-2-phenylacetamide, N-(4-chlorophenyl)-2-phenylacetamide serves as a model compound for investigating benzylation reactions to understand reactivity patterns and regioselectivity [].
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activities using the DPPH radical scavenging method. Some derivatives, specifically those with 4-hydroxy and 4-methoxy substituents at the para position of the phenyl ring in the N-phenylacetamide moiety, exhibited promising antioxidant properties [].
Compound Description: This compound was synthesized and studied for its effects on bioelectrogenesis and the contractile activity of isolated smooth muscles from rat stomachs []. It exhibited muscle-relaxing properties attributed to its ability to block Ca2+ influx and activate cAMP-dependent signaling pathways [].
Compound Description: This compound's crystal structure was determined by X-ray diffraction analysis, providing insights into its molecular conformation and packing arrangement in the solid state [].
Compound Description: Lu AE51090 acts as a highly selective allosteric agonist for the muscarinic M1 receptor. It exhibits promising procognitive potential and has been investigated for its therapeutic benefits in treating cognitive impairments [].
Compound Description: This compound's crystal structure was elucidated using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit. These molecules differ slightly in their conformations, particularly in the pyrazole ring and the orientation of the phenyl and amide substituents. The crystal packing is characterized by N—H⋯O hydrogen bonds forming dimers, which are further connected through C—H⋯O interactions [].
Compound Description: This series of compounds was designed as potential inhibitors of metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α‐glucosidase. Many derivatives displayed potent inhibitory activity against these enzymes, with some exhibiting selectivity towards AChE or BChE [].
Compound Description: These compounds were synthesized and assessed for their inhibitory activity against α‐glucosidase and their cytotoxic effects. Some derivatives exhibited good to moderate α‐glucosidase inhibitory activity, with 2‐methoxy‐phenoxy derivatives showing the most potent effects [].
Compound Description: S33138 exhibits a higher affinity for human dopamine D3 receptors compared to D2 receptors, making it a potential antipsychotic agent. It acts as a preferential antagonist at D3 receptors and demonstrates efficacy in animal models of psychosis [, ].
Compound Description: This organic compound was synthesized using nano-ZnO as a catalyst and characterized for its aggregation properties in aqueous solutions [].
Phenoxy‐biscoumarin–N‐phenylacetamide hybrids
Compound Description: These hybrids were synthesized as potential α‐glucosidase inhibitors. Notably, compound 7f, with a 4‐bromophenyl substituent on the N-phenylacetamide moiety, exhibited significant inhibitory activity against α‐glucosidase [].
Compound Description: This group of compounds was synthesized and evaluated for their antibacterial activity against various bacterial strains, including Xanthomonas oryzae pv. Oryzae (Xoo) []. Compound A1 displayed promising antibacterial activity, demonstrating superior efficacy compared to bismerthiazol and thiodiazole copper [].
Compound Description: This compound serves as a ligand for preparing metal complexes with various transition metals, including Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) [].
2-(2-Acetylaminophenyl)-2,2-difluoro-N-phenylacetamide and 2-(2-acetylaminophenyl)-N-(4-chlorophenyl)-2,2-difluoroacetamide
Compound Description: These two amides provide examples of how variations in substituents can impact molecular packing and hydrogen bonding patterns in the solid state. Specifically, introducing a chlorine atom in 2-(2-acetylaminophenyl)-N-(4-chlorophenyl)-2,2-difluoroacetamide significantly affects the orientation of molecules within the chains and the overall packing arrangement compared to 2-(2-acetylaminophenyl)-2,2-difluoro-N-phenylacetamide [, ].
Compound Description: This study focused on synthesizing and characterizing novel hybrid molecules by combining the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit with various heterocyclic scaffolds, including acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines []. These hybrid compounds hold potential for various biological applications due to their diverse structures.
Compound Description: This group of compounds was synthesized and found to exhibit potent tyrosinase inhibitory activity. Notably, derivative 7o, containing a 2‐methyl‐4‐nitrophenyl group on the N-phenylacetamide moiety, displayed exceptional potency, surpassing kojic acid [].
2-Phenoxy-N-phenylacetamide Hybrids with Fused 4H-pyrans
Compound Description: This study explored the synthesis of novel 2-phenoxy-N-phenylacetamide hybrids incorporating various fused 4H-pyran scaffolds. These included 2-amino-3-cyano-4H-chromene, 2-amino-3-cyanopyrano[3,2-c]chromene, and 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole moieties, aiming to create multitarget-directed medicines [].
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)
Compound Description: Compound A acts as a potent and selective muscarinic antagonist, exhibiting high selectivity for M3 receptors over M2 receptors. It shows promise for treating respiratory diseases due to its potent bronchodilatory effects with minimal cardiac side effects [].
Compound Description: These compounds were synthesized and evaluated for their potential as antimicrobial agents and inhibitors of HCV serine protease. Some derivatives exhibited promising antibacterial activity against B. subtilis and E. coli, while others showed potential as HCV serine protease inhibitors [].
2‐Aryloxy‐N‐Phenylacetamide and N′‐(2‐Aryloxyoxyacetyl) Benzohydrazide Derivatives
Compound Description: This group of compounds was designed and synthesized as potential antibacterial agents. Evaluation of their antibacterial activity revealed promising results for some derivatives against a panel of bacterial strains [].
4-Aryl-3,4-dihydro-2(1H)-pyrimidones
Compound Description: This class of compounds was investigated for their enantioseparation using chiral stationary phases (CSPs) based on 3,5-dimethylanilides of N-(4-alkylamino-3,5-dinitro)benzoyl L-alpha-amino acids []. The CSPs effectively resolved racemic mixtures of these pyrimidone derivatives, providing valuable insights into their stereochemistry.
N-(4-amino-2-butynyl)acetamide Derivatives
Compound Description: This series of compounds was synthesized and evaluated for their ability to inhibit detrusor contraction, a key target for treating overactive bladder. Researchers sought compounds with potent inhibitory activity and minimal mydriatic effects (an anticholinergic side effect). Some derivatives showed comparable potency to oxybutynin (a standard treatment) with reduced mydriatic activity [].
Compound Description: The crystal structure of this compound was analyzed, revealing its molecular conformation and intermolecular interactions in the solid state. The molecule adopts a conformation where the phenyl rings are positioned on opposite sides of the tetrahydroisoquinoline unit. The crystal packing involves N—H⋯O, C—H⋯N, C—H⋯S hydrogen bonds, and C—H⋯π(ring) interactions contributing to the formation of corrugated layers [].
Compound Description: This compound's crystal structure was determined to investigate its solid-state conformation and intermolecular interactions. The crystallographic analysis revealed details about the molecule's shape and arrangement within the crystal lattice, showing the formation of inversion dimers through O—H⋯O hydrogen bonds and layers connected by C—H⋯O hydrogen bonds [].
N-(4-substituted phenyl)-benzamides
Compound Description: This class of compounds was investigated for their electronic absorption spectra in various solvents. The study explored the influence of substituents at the phenyl nucleus on their UV-Vis absorption properties, providing insights into their electronic structure and solvent effects [].
2-Azido-N-phenylacetamide
Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis, elucidating its molecular geometry and packing arrangement in the crystalline state []. This structural information is crucial for understanding the compound's properties and potential reactivity.
Compound Description: These compounds were synthesized and evaluated for their antidepressant and anticonvulsant activities. Some derivatives exhibited significant potential in both assays, indicating their potential therapeutic value in treating mood disorders and epilepsy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.